N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide

Description

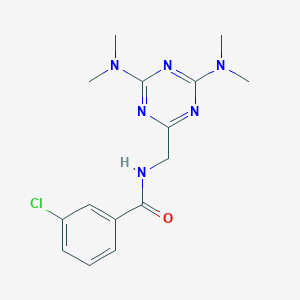

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide is a synthetic organic compound featuring a 1,3,5-triazine core substituted with dimethylamino groups at the 4- and 6-positions. A methylene bridge links the triazine ring to a 3-chlorobenzamide moiety.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN6O/c1-21(2)14-18-12(19-15(20-14)22(3)4)9-17-13(23)10-6-5-7-11(16)8-10/h5-8H,9H2,1-4H3,(H,17,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJUZWBAQGSAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide typically involves the reaction of cyanuric chloride with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 3-chlorobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring and the chlorobenzamide moiety.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, resulting in the breakdown of the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, hydrolysis may yield 3-chlorobenzoic acid and dimethylamine derivatives, while oxidation may produce various oxidized triazine compounds.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The triazine ring and chlorobenzamide moiety play crucial roles in its binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Key Structural Features :

- Triazine core: A six-membered aromatic ring with three nitrogen atoms, modified by electron-donating dimethylamino groups.

- Benzamide group : A 3-chlorophenyl substituent, contributing steric bulk and electronic effects.

- Methylene linker : Enhances conformational flexibility between the triazine and benzamide groups.

Estimated Molecular Properties :

- Molecular formula : C₁₄H₁₈ClN₇O.

- Molecular weight : ~335.8 g/mol (calculated).

- Solubility: Likely polar due to dimethylamino groups; comparable to triazine-based herbicides like thifensulfuron methyl ester .

Comparison with Structural Analogs

Triazine-Based Compounds

Triazine derivatives are widely used in agrochemicals. Substituents on the triazine ring critically influence biological activity and physicochemical properties.

Key Observations :

- This could favor interactions with biological targets requiring basic environments.

- Herbicidal Activity : Thifensulfuron methyl ester’s sulfonylurea group inhibits acetolactate synthase (ALS), a common herbicide mechanism. The target compound’s benzamide group may lack this specificity but could interact with other enzymatic targets .

Benzamide Derivatives

Benzamides are versatile in medicinal and catalytic chemistry. Substituents on the phenyl ring modulate electronic and steric properties.

Key Observations :

Substituent-Driven Property Comparisons

Solubility :

- Dimethylamino groups improve water solubility relative to hydrophobic trichloromethyl substituents (e.g., ) .

- The 3-chlorobenzamide moiety adds moderate lipophilicity, balancing solubility for agrochemical formulations.

Stability :

- Electron-donating dimethylamino groups may stabilize the triazine ring against hydrolysis compared to electron-withdrawing substituents (e.g., sulfonylureas) .

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide is a synthetic organic compound belonging to the class of triazine derivatives. This compound exhibits significant biological activity, which can be attributed to its unique chemical structure and the presence of specific functional groups.

Chemical Structure and Properties

The compound features a triazine ring with two dimethylamino groups and a chlorobenzamide moiety. The molecular formula is CHClN and its molecular weight is approximately 272.75 g/mol. The presence of the triazine ring is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 272.75 g/mol |

| Chemical Class | Triazine Derivative |

The biological activity of this compound primarily involves its interaction with various biological targets. The mechanism of action includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus disrupting normal metabolic processes.

- Nucleophilic Interactions : The dimethylamino groups enhance the compound's ability to interact with nucleophilic sites on proteins and nucleic acids, potentially leading to alterations in cellular functions.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cytotoxicity Assays

Research has demonstrated that this compound shows promising cytotoxic activity against various cancer cell lines. For instance:

- A549 (Lung carcinoma) : Exhibited moderate cytotoxicity with an IC value indicating effective inhibition of cell growth.

- HeLa (Cervical carcinoma) : Similar cytotoxic effects were observed, suggesting potential applications in cancer therapy.

Case Studies

-

Study on A549 Cells :

- Objective : To evaluate the cytotoxic effects of the compound on lung cancer cells.

- Findings : The compound demonstrated significant inhibition of cell viability at concentrations above 10 µM, leading to increased apoptosis rates.

-

Study on HeLa Cells :

- Objective : To assess the impact on cervical cancer cells.

- Findings : Results indicated that treatment with the compound resulted in G2/M phase cell cycle arrest and enhanced apoptotic markers.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is beneficial to compare it with other triazine derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4,6-bis(dimethylamino)-1,3,5-triazine | Triazine | Moderate enzyme inhibition |

| 2,4-dichloro-1,3,5-triazine | Triazine | Low cytotoxicity |

| N-(pivaloyl)-4,6-bis(dimethylamino)-1,3,5-triazine | Triazine with pivaloyl group | Enhanced cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.